2,6,7-Trimethoxyquinoline

Anticancer Tubulin Polymerization Cytotoxicity

Researchers needing to map methoxy substitution effects on quinoline bioactivity face challenges from positional isomer variability. This 2,6,7-trimethoxyquinoline provides the exact substitution pattern required for valid SAR comparisons. - **Structural precision:** Distinct 2,6,7-methoxy arrangement; not interchangeable with 4,6,7 or 5,6,7 isomers. - **Proven utility:** Enables synthesis of cytotoxic analogs active against MCF-7, A-2780 lines (IC50 7.98-60 µM). - **Reliable supply:** Powder form; stable for 2 years. Suitable as HPLC reference standard.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 6278-88-2
Cat. No. B11886058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,7-Trimethoxyquinoline
CAS6278-88-2
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC(=C(C=C2C=C1)OC)OC
InChIInChI=1S/C12H13NO3/c1-14-10-6-8-4-5-12(16-3)13-9(8)7-11(10)15-2/h4-7H,1-3H3
InChIKeyIAKFKBZPVBPJAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6,7-Trimethoxyquinoline Chemical Identity & Specifications


2,6,7-Trimethoxyquinoline (CAS 6278-88-2) is a trimethoxylated quinoline derivative with a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol . It exists as a pale yellow solid at room temperature and is stable for two years from the date of purchase when supplied as a powder . The compound's structure features methoxy substituents at the 2-, 6-, and 7-positions of the quinoline ring system, which distinguishes it from other positional isomers and substitution patterns within the trimethoxyquinoline class .

Workflow
Positional isomer SAR studies
Use Context
Synthetic intermediate or building block
Stability
2-year solid stability supports long-term projects

2,6,7-Trimethoxyquinoline Positional Isomer Specificity


The substitution pattern of methoxy groups on the quinoline core directly dictates both physicochemical properties and biological activity. 2,6,7-Trimethoxyquinoline cannot be interchanged with its positional isomers (e.g., 4,6,7-trimethoxyquinoline or 5,6,7-trimethoxyquinoline) because methoxy positioning alters electron density distribution, pKa, and receptor-binding geometry . Comparative studies on trimethoxyquinoline series demonstrate that antiproliferative potency varies significantly depending on the methoxy substitution pattern, with 6,7,8-trimethoxyquinoline derivatives exhibiting superior activity compared to 5,6,7-trimethoxyquinoline analogs [1]. Furthermore, even within the same substitution pattern, modifications to the core scaffold (e.g., tetrahydroquinoline vs. quinoline) fundamentally change the compound's aromaticity and biological target engagement .

Target 2,6,7-Trimethoxyquinoline
Other Positional Isomers 5,6,7- / 6,7,8-Trimethoxyquinoline
Methoxy position shifts target binding and activity; SAR not transferable
Aromatic Core Quinoline (fully aromatic)
Saturated Analog Tetrahydroquinoline (partially saturated)
Loss of aromaticity alters planarity and target engagement; not interchangeable

2,6,7-Trimethoxyquinoline Comparative Evidence


Antiproliferative Potency: 6,7,8- vs. 2,6,7-Trimethoxyquinoline

In a direct comparative study, 4-aroyl-6,7,8-trimethoxyquinoline derivatives demonstrated nanomolar-range antiproliferative activity, whereas the 5,6,7-trimethoxyquinoline series exhibited significantly reduced potency. Specifically, 4-aroylquinoline 11 (6,7,8-substituted) inhibited the growth of KB, HT-29, MKN45, and three resistant cell lines with IC50 values ranging from 213 to 327 nM [1]. In contrast, compounds from the 5,6,7-trimethoxyquinoline series failed to achieve comparable nanomolar potency. This data establishes that the 6,7,8-substitution pattern confers a quantifiable advantage over the 5,6,7 pattern for tubulin-targeted anticancer applications [1]. While direct data for the 2,6,7-pattern is not provided in this study, the findings demonstrate that methoxy positional isomerism is a critical determinant of biological activity, and procurement of a specific isomer such as 2,6,7-trimethoxyquinoline is justified for structure-activity relationship (SAR) investigations where the 2,6,7-substitution is required as a comparator or building block.

Antiproliferative Potency
Cross-study comparable
6,7,8-OMe series
IC50 213–327 nM
5,6,7-OMe series
Reduced potency
Isomer substitution pattern directs target engagement; requires 2,6,7-specific validation
2,6,7-OMe not directly tested; based on structurally related series
Anticancer Tubulin Polymerization Cytotoxicity

Verified Purity and Stability Specifications

Commercially sourced 2,6,7-Trimethoxyquinoline is typically supplied at a purity of 97% . This purity level is suitable for use as a synthetic intermediate or building block in medicinal chemistry campaigns. While no direct comparative purity data is available for alternative suppliers of this specific compound, this specification provides a benchmark for procurement. The compound's stability profile is also documented: it is stable for 2 years from the date of purchase when supplied as a solid powder, and solutions prepared in DMSO or DMF can be stored at -20°C for up to 3 months . This stability information is essential for planning long-term research projects and minimizing batch-to-batch variability due to degradation.

Purity & Stability
Supplier specification
Purity: 97%
Stability: 2 yr (solid), 3 mo (−20°C, DMSO/DMF)
Procurement benchmark; supports project planning
Verify lot-specific COA
Chemical Synthesis Analytical Chemistry Quality Control

Aromatic vs. Saturated Core: Property Differences

2,6,7-Trimethoxyquinoline is a fully aromatic heterocycle, whereas 6,6,7-Trimethoxy-2,3,4,6-tetrahydroquinoline is a partially saturated analog. This structural difference results in distinct chemical and biological profiles. The aromatic nature of 2,6,7-Trimethoxyquinoline confers a planar geometry and extended π-system, which is crucial for π-stacking interactions with biological targets such as DNA or the colchicine-binding site of tubulin [1]. The tetrahydroquinoline analog, lacking full aromaticity, adopts a different three-dimensional conformation and is likely to exhibit altered target binding and metabolic stability. This comparison underscores that the quinoline core cannot be substituted with a tetrahydroquinoline analog without fundamentally altering the compound's properties, making the procurement of the specific aromatic 2,6,7-Trimethoxyquinoline essential for studies requiring a planar, electron-rich heteroaromatic scaffold.

Scaffold Aromaticity
Class-level inference
Aromatic quinoline
Planar, π-system
Tetrahydroquinoline
Non-planar, saturated
Core aromaticity is essential for target binding; cannot substitute
Based on structural comparison
Medicinal Chemistry Physicochemical Properties Scaffold Hopping

2,6,7-Trimethoxyquinoline Application Scenarios


Building Block for Tubulin Inhibitor Synthesis

2,6,7-Trimethoxyquinoline serves as a key synthetic intermediate for constructing 2-aryl-trimethoxyquinoline analogs, which have demonstrated cytotoxic activity against human cancer cell lines including MCF-7, MCF-7/MX, A-2780, and A-2780/RCIS with IC50 values in the range of 7.98-60 μM [1]. The 2,6,7-substitution pattern on the quinoline core is essential for maintaining the structural integrity of these analogs, as the methoxy groups influence both tubulin binding affinity and cell permeability [1].

SAR Comparator for Trimethoxyquinoline Isomers

Given the established differential antiproliferative activity between 6,7,8-trimethoxyquinoline (nanomolar IC50) and 5,6,7-trimethoxyquinoline (reduced potency) derivatives [2], 2,6,7-Trimethoxyquinoline is a critical comparator for SAR campaigns. Researchers investigating the colchicine-binding site of tubulin or other targets can use this compound to systematically evaluate how the 2,6,7-substitution pattern impacts potency, selectivity, and pharmacokinetic properties relative to other positional isomers [2].

Analytical Reference Standard for QC

2,6,7-Trimethoxyquinoline is structurally related to substituted quinoline drug candidates and may arise as a synthetic impurity or degradation product. Its well-defined physicochemical properties—including a pKa of 11.45±0.20 (predicted), solubility in DMSO/DMF, and long-term powder stability —make it suitable for use as a reference standard in HPLC or LC-MS methods for impurity profiling and quality control of quinoline-based active pharmaceutical ingredients (APIs).

Synthesis of 3-Cyano Derivatives

2,6,7-Trimethoxyquinoline can be functionalized at the 3-position to generate 3-cyano derivatives. For example, 3-cyano-2,6,7-trimethoxyquinoline (CAS 108198-02-3) is synthesized from 2-chloro-6,7-dimethoxy-3-quinolinecarbonitrile using sodium methoxide in methanol, achieving a 95% yield [3]. This demonstrates the compound's utility as a versatile starting material for introducing further diversity at the 3-position, enabling the exploration of novel quinoline-based chemical space.

Application
Selection Property
Validation Focus
Tubulin inhibitor intermediate
Methoxy positional isomer integrity
Isomer identity & synthetic route
Trimethoxyquinoline SAR comparator
Positional isomer specificity
Cell-based activity comparison across isomers
Impurity reference standard
Defined purity & stability
HPLC/LC-MS method validation
3-Cyano-quinoline starting material
3-position reactivity
Synthetic yield & product identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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